Cas no 1881667-52-2 (3-(4,5-diiodo-1H-imidazol-1-yl)-2-(ethylamino)-2-methylpropanoic acid)

3-(4,5-diiodo-1H-imidazol-1-yl)-2-(ethylamino)-2-methylpropanoic acid Chemical and Physical Properties
Names and Identifiers
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- 3-(4,5-diiodo-1H-imidazol-1-yl)-2-(ethylamino)-2-methylpropanoic acid
- 1881667-52-2
- EN300-1140112
-
- Inchi: 1S/C9H13I2N3O2/c1-3-13-9(2,8(15)16)4-14-5-12-6(10)7(14)11/h5,13H,3-4H2,1-2H3,(H,15,16)
- InChI Key: ZZOLNUDRCRFTDS-UHFFFAOYSA-N
- SMILES: IC1=C(N=CN1CC(C(=O)O)(C)NCC)I
Computed Properties
- Exact Mass: 448.90972g/mol
- Monoisotopic Mass: 448.90972g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 16
- Rotatable Bond Count: 5
- Complexity: 267
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 67.2Ų
- XLogP3: -1.2
3-(4,5-diiodo-1H-imidazol-1-yl)-2-(ethylamino)-2-methylpropanoic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1140112-2.5g |
3-(4,5-diiodo-1H-imidazol-1-yl)-2-(ethylamino)-2-methylpropanoic acid |
1881667-52-2 | 95% | 2.5g |
$1791.0 | 2023-10-26 | |
Enamine | EN300-1140112-10.0g |
3-(4,5-diiodo-1H-imidazol-1-yl)-2-(ethylamino)-2-methylpropanoic acid |
1881667-52-2 | 10g |
$4667.0 | 2023-06-09 | ||
Enamine | EN300-1140112-1.0g |
3-(4,5-diiodo-1H-imidazol-1-yl)-2-(ethylamino)-2-methylpropanoic acid |
1881667-52-2 | 1g |
$1086.0 | 2023-06-09 | ||
Enamine | EN300-1140112-10g |
3-(4,5-diiodo-1H-imidazol-1-yl)-2-(ethylamino)-2-methylpropanoic acid |
1881667-52-2 | 95% | 10g |
$3929.0 | 2023-10-26 | |
Enamine | EN300-1140112-0.25g |
3-(4,5-diiodo-1H-imidazol-1-yl)-2-(ethylamino)-2-methylpropanoic acid |
1881667-52-2 | 95% | 0.25g |
$840.0 | 2023-10-26 | |
Enamine | EN300-1140112-0.5g |
3-(4,5-diiodo-1H-imidazol-1-yl)-2-(ethylamino)-2-methylpropanoic acid |
1881667-52-2 | 95% | 0.5g |
$877.0 | 2023-10-26 | |
Enamine | EN300-1140112-0.1g |
3-(4,5-diiodo-1H-imidazol-1-yl)-2-(ethylamino)-2-methylpropanoic acid |
1881667-52-2 | 95% | 0.1g |
$804.0 | 2023-10-26 | |
Enamine | EN300-1140112-5.0g |
3-(4,5-diiodo-1H-imidazol-1-yl)-2-(ethylamino)-2-methylpropanoic acid |
1881667-52-2 | 5g |
$3147.0 | 2023-06-09 | ||
Enamine | EN300-1140112-0.05g |
3-(4,5-diiodo-1H-imidazol-1-yl)-2-(ethylamino)-2-methylpropanoic acid |
1881667-52-2 | 95% | 0.05g |
$768.0 | 2023-10-26 | |
Enamine | EN300-1140112-1g |
3-(4,5-diiodo-1H-imidazol-1-yl)-2-(ethylamino)-2-methylpropanoic acid |
1881667-52-2 | 95% | 1g |
$914.0 | 2023-10-26 |
3-(4,5-diiodo-1H-imidazol-1-yl)-2-(ethylamino)-2-methylpropanoic acid Related Literature
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S. Markarian,Kh. Nerkararyan,W. Fawcett Phys. Chem. Chem. Phys., 2002,4, 1-3
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Per Eklund,Sit Kerdsongpanya J. Mater. Chem. C, 2016,4, 3905-3914
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Hannah James,Brendan J. Kennedy,Thomas A. Whittle,Maxim Avdeev Dalton Trans., 2014,43, 17085-17089
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Dan Zhou,Yanhui Liu,Bingjun Shen,Xinle Zhao,Ying Xu,Jian Tian Phys. Chem. Chem. Phys., 2016,18, 7927-7931
Additional information on 3-(4,5-diiodo-1H-imidazol-1-yl)-2-(ethylamino)-2-methylpropanoic acid
Professional Introduction to 3-(4,5-diiodo-1H-imidazol-1-yl)-2-(ethylamino)-2-methylpropanoic Acid (CAS No. 1881667-52-2)
3-(4,5-diiodo-1H-imidazol-1-yl)-2-(ethylamino)-2-methylpropanoic acid is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and bioorganic synthesis. This compound, identified by its CAS number 1881667-52-2, represents a unique structural motif that combines an imidazole ring with iodine substituents, alongside an amino acid-like backbone. The presence of multiple reactive sites, including the 4,5-diiodo-1H-imidazol-1-yl moiety and the ethylamino group, makes this molecule a versatile intermediate for the development of novel therapeutic agents.
The imidazole core is a well-documented pharmacophore in medicinal chemistry, frequently employed in the design of drugs targeting various biological pathways. The introduction of iodine atoms at the 4 and 5 positions of the imidazole ring enhances its reactivity, enabling further functionalization through cross-coupling reactions such as Suzuki-Miyaura and Stille couplings. These reactions are pivotal in constructing complex molecular architectures, which are often essential for achieving high binding affinity and selectivity in drug candidates.
In recent years, there has been a surge in research focused on developing small-molecule inhibitors targeting enzymes involved in cancer metabolism. The 3-(4,5-diiodo-1H-imidazol-1-yl)-2-(ethylamino)-2-methylpropanoic acid structure presents an intriguing framework for such applications. The iodine substituents not only facilitate further chemical manipulation but also serve as handles for positron emission tomography (PET) imaging probes, which are critical for early detection and monitoring of tumors. Studies have demonstrated that compounds incorporating similar imidazole derivatives exhibit promising activity against kinases and other enzymes overexpressed in tumor cells.
The ethylamino side chain adds another layer of complexity to this molecule, allowing for interactions with biological targets through hydrogen bonding or ionic interactions. This feature is particularly valuable in designing molecules that can modulate protein-protein interactions or enzyme activity. Recent computational studies have highlighted the potential of this scaffold in inhibiting cyclin-dependent kinases (CDKs), which are known to play a crucial role in cell cycle regulation and are frequently dysregulated in cancer.
The synthesis of 3-(4,5-diiodo-1H-imidazol-1-yl)-2-(ethylamino)-2-methylpropanoic acid involves multi-step organic transformations that require careful optimization to ensure high yield and purity. The initial step typically involves the iodination of an imidazole precursor using halogenating agents such as N-Iodosuccinimide (NIS) or Iodine monochloride (ICl). Subsequent functionalization with the ethylamino group is achieved through nucleophilic substitution or reductive amination reactions. The final step often involves protecting group strategies to prevent unwanted side reactions during subsequent synthetic steps.
The compound's potential applications extend beyond oncology. Emerging research suggests that it may also be useful in developing treatments for infectious diseases and inflammatory conditions. The imidazole ring is known to interact with bacterial enzymes and viral proteases, making it a promising scaffold for antimicrobial agents. Additionally, the presence of both iodine and amino groups provides opportunities for designing molecules that can modulate inflammatory pathways by interacting with cytokine receptors or intracellular signaling proteins.
In conclusion, 3-(4,5-diiodo-1H-imidazol-1-yl)-2-(ethylamino)-2-methylpropanoic acid (CAS No. 1881667-52-2) is a multifaceted compound with significant potential in pharmaceutical research and development. Its unique structural features make it an attractive intermediate for constructing novel therapeutic agents targeting various diseases. As our understanding of biological pathways continues to evolve, compounds like this one will play an increasingly important role in the discovery and development of next-generation medicines.
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